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Compound of Interest

3-chloro-N-(4-
Compound Name:
morpholinophenyl)propanamide

CAS No.: 250714-83-1

Cat. No.: B1272526

Get Quote

\ J

A Technical Guide to Latent Covalent Warhead Precursors

Executive Summary & Molecular Architecture

3-chloro-N-(4-morpholinophenyl)propanamide is a bifunctional synthetic intermediate
primarily utilized in the development of targeted covalent inhibitors (TCIs). Structurally, it
consists of a lipophilic N-(4-morpholinophenyl) scaffold linked to a 3-chloropropanamide tail.

In modern drug discovery, this specific motif serves as a "masked" acrylamide. Unlike free
acrylamides (which are highly reactive Michael acceptors), the 3-chloropropanamide is
chemically more stable but can undergo

-elimination under physiological conditions (or specific synthetic conditions) to generate the
active acrylamide warhead in situ. This characteristic is exploited to reduce off-target toxicity in
kinase inhibitors targeting Cysteine residues (e.g., EGFR, BTK).

Chemical Identity
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Parameter Detail

3-chloro-N-[4-(4-

IUPAC Name ) )
morpholinyl)phenyllpropanamide

Common Name 3-Chloro-N-(4-morpholinophenyl)propanamide

CAS Registry Research Grade / Non-Standard (See Note 1)

Molecular Formula

Molecular Weight 268.74 g/mol

SMILES CICCC(=0O)Nclccc(N2CCOCC2)ccl

Alkyl Chloride (Electrophile precursor), Amide
Key Functional Groups (Linker), Morpholine (Solubilizer/H-bond

acceptor)

> Note 1: While specific CAS numbers like 19314-16-0 refer to the chloro-phenyl analog, the
morpholino-derivative is often synthesized in-house or listed in custom synthesis catalogs (e.g.,
Absin abs42206897) rather than having a ubiquitous commodity CAS.

Physicochemical Characteristics

As a Senior Application Scientist, accurate profiling of this compound is critical for predicting its
behavior in biological assays.

Solubility Profile

The morpholine ring provides a basic center (

for the conjugate acid), making solubility highly pH-dependent.

e Organic Solvents: Highly soluble in DMSO (>50 mM) and DMF. Moderately soluble in
Methanol and Dichloromethane.

e Agueous Media:

o pH 7.4 (PBS): Poor solubility (< 100 uM). Requires co-solvent (e.g., 1% DMSO) for
biological assays.
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o pH < 4.0: Solubility increases significantly due to protonation of the morpholine nitrogen.

Solid-State Properties

o Appearance: Typically an off-white to pale yellow crystalline solid.

¢ Melting Point:145°C — 160°C (Predicted range based on structural analogs like N-(4-
morpholinophenyl)acetamide).

o Experimental Note: Impurities (specifically the acrylamide elimination product) will depress
the melting point significantly. DSC (Differential Scanning Calorimetry) is recommended for
purity assessment.

e LogP (Calculated): ~1.4 — 1.8. This moderate lipophilicity ensures good membrane
permeability, allowing the compound to reach intracellular kinase domains.

Synthetic Utility & Reactivity: The "Masked
Warhead" Mechanism

The defining feature of 3-chloro-N-(4-morpholinophenyl)propanamide is its reactivity. It is
not merely a static building block but a latent electrophile.

Mechanism of Activation

In the presence of a base (or within the basic microenvironment of a protein active site), the
compound undergoes E1cB elimination of HCI to form N-(4-morpholinophenyl)acrylamide. This
acrylamide then acts as a Michael acceptor, forming a covalent bond with nucleophilic cysteine
thiols.

Visualization: Activation & Covalent Binding Pathway
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Figure 1: The activation pathway of 3-chloropropanamides. The compound eliminates HCI to
form the reactive acrylamide, which then alkylates the target protein.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g.,
monitoring the appearance of the acrylamide peak).

Synthesis Protocol (Standardized)

Objective: Synthesis of 3-chloro-N-(4-morpholinophenyl)propanamide from 4-
morpholinoaniline.

» Reagents: 4-Morpholinoaniline (1.0 eq), 3-Chloropropionyl! chloride (1.1 eq), Triethylamine
(1.2 eq), Dichloromethane (DCM, anhydrous).

» Procedure:
o Dissolve 4-morpholinoaniline in DCM at 0°C under

atmosphere.

o Add Triethylamine.[1]

o Add 3-Chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain T < 5°C to
prevent premature elimination to acrylamide.
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o Stir at RT for 2 hours.
o Quench: Wash with saturated

then brine.

o Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible,
as acidic silica can catalyze hydrolysis.

Analytical Characterization (HPLC-MS)

Challenge: Separating the 3-chloro parent from the acrylamide impurity.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 10% B to 90% B over 15 minutes.
o Detection: UV at 254 nm (aromatic) and MS (ESI+).
» Validation Criteria:
o Parent Peak:

m/z.

o Acrylamide Impurity:
m/z (Loss of HCI,
=-36 Da).

o Hydrolysis Impurity:

m/z (3-hydroxy derivative, if water was present).
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Kinetic Stability Assay (Elimination Rate)

Purpose: Determine the half-life (

) of the "warhead activation" in physiological buffer.

Prepare a 10 mM stock of the compound in DMSO.
e Dilute to 100 pM in PBS (pH 7.4) incubated at 37°C.
e Aliquot samplesatt=0, 1, 2, 4, 8, and 24 hours.

e Analyze via HPLC.[2]

» Calculation: Plot

vs. time.[2] The slope

gives

o Interpretation: A stable "masked" inhibitor should have a

hours in buffer, ensuring it reaches the target before activating.

Visualization: Analytical Workflow
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Sample Preparation
(2 mg/mL in MeOH)

:
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Figure 2: Analytical workflow for distinguishing the 3-chloro-N-(4-
morpholinophenyl)propanamide from its common degradation products.

Safety & Handling (MSDS Highlights)
o Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

o Specific Risk: As an alkylating agent precursor, it should be treated as a potential sensitizer
and mutagen.

e Handling: Use nitrile gloves. Weigh in a fume hood.

o Spill Cleanup: Treat with 10% NaOH to force elimination to the acrylamide, then quench with
excess glutathione or sodium thiosulfate before disposal.
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growth factor receptor (EGFR) tyrosine kinase.[2][3][4] Journal of Medicinal Chemistry.[5][6]
(Contextual grounding for 3-chloropropanamides as acrylamide precursors).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Physicochemical Profiling & Synthetic Utility of 3-
Chloro-N-(4-morpholinophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1272526/docs#physicochemical-profiling-
synthetic-utility-of-3-chloro-n-4-morpholinophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

